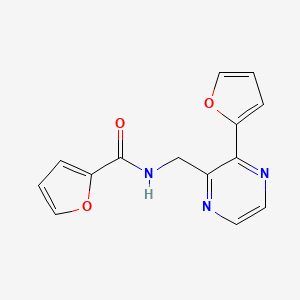

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide” is a compound that contains a furan nucleus, which is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . Furan derivatives have occupied a unique place in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves the acylation of amines with carbonyl chlorides, followed by treatment with diphosphorus pentasulfide to afford the corresponding carbothioamide . The carbothioamide is then oxidized to form the final compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide and related compounds are synthesized and characterized to explore their potential in various chemical and pharmaceutical applications. These compounds serve as intermediates in the synthesis of more complex heterocyclic compounds. For instance, the synthesis and theoretical calculations of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives from furan-2,3-diones have been extensively studied, revealing insights into the mechanisms of reactions and the electronic structures of the reactants and products (İ. Yıldırım & F. Kandemirli, 2005). These findings are crucial for understanding the chemical behavior of furan-based carboxamides and their potential applications.

Supramolecular Chemistry

Research into the supramolecular effects of aromaticity on the crystal packing of furan/thiophene carboxamide compounds, such as N-2-pyrazinyl-2-furancarboxamide, has provided valuable insights into the influence of heteroatom substitution on π-based interactions and hydrogen bonding in the stabilization of supramolecular architectures (Maryam Rahmani et al., 2016). These studies highlight the importance of molecular design in developing materials with specific crystal packing and properties.

Biological Activity

Compounds derived from or related to this compound have been evaluated for their biological activities, including antimicrobial, anticancer, and analgesic properties. For example, studies on the synthesis, recyclization under the action of methanol, and analgetic activity of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides reveal the potential of furan-based compounds in developing new therapeutic agents (S. Igidov et al., 2022). Additionally, the synthesis and antimicrobial and anticancer activities of various heterocyclic derivatives underscore the broad spectrum of biological activities associated with these compounds (Yasser H. Zaki et al., 2018).

Wirkmechanismus

Target of Action

Furan-containing compounds have been employed as medicines in a number of distinct disease areas

Mode of Action

It is known that furan derivatives can interact with various biomolecules like proteins and amino acids . The compound may interact with its targets via the furan nucleus, which is an essential synthetic technique in the search for new drugs .

Biochemical Pathways

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics

Result of Action

Furan-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and diuretic activities

Eigenschaften

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c18-14(12-4-2-8-20-12)17-9-10-13(16-6-5-15-10)11-3-1-7-19-11/h1-8H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMHLSBPZJROQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxybenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2728495.png)

![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2728496.png)

![6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2728501.png)

![7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione](/img/structure/B2728502.png)

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2728504.png)

![3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride](/img/structure/B2728507.png)

![(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2728509.png)